molecular formula C8H14O3 B14309248 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol CAS No. 116510-61-3

1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol

Cat. No.: B14309248
CAS No.: 116510-61-3
M. Wt: 158.19 g/mol
InChI Key: OMMMLQFZPHWQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is a chemical compound characterized by a cyclopentane ring fused with a 1,3-dioxolane ring and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol can be synthesized through the acetalization of cyclopentanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the dioxolane ring .

Industrial Production Methods: This can be achieved using a Dean-Stark apparatus or molecular sieves .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring provides stability and resistance to hydrolysis, making it a valuable protecting group in organic synthesis .

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog without the cyclopentane ring.

    Cyclopentanol: Lacks the dioxolane ring but has a similar hydroxyl group.

    1-(1,3-Dioxolan-2-yl)cyclopentanone: An oxidized form of the compound.

Uniqueness: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is unique due to the combination of the cyclopentane ring and the dioxolane ring, providing both stability and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

116510-61-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H14O3/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2

InChI Key

OMMMLQFZPHWQJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2OCCO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.